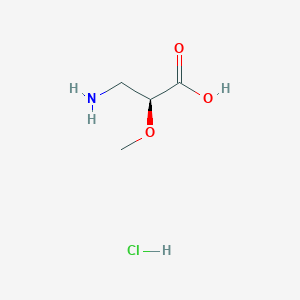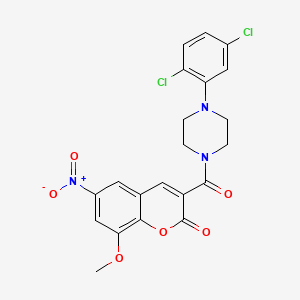![molecular formula C19H13NO3 B2894261 (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one CAS No. 1241685-20-0](/img/structure/B2894261.png)
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one, also known as BDQP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Scientific Research Applications
Synthesis and Chemical Properties
- Quinoline derivatives have been synthesized through various methods, indicating their potential utility in developing pharmaceuticals and catalysts. For example, an efficient, microwave-assisted, one-pot synthesis of dioxolano quinoline/benzo[h]quinolines demonstrated potent antibacterial activity, highlighting the significance of such compounds in medical chemistry (Naik et al., 2010).
Pharmacological Applications
- Quinoline derivatives exhibit a broad spectrum of biological activities. They have been studied for their potential as anticancer and antibacterial agents. For instance, novel isoxazolequinoxaline derivatives have been synthesized, showing potential anti-cancer properties through molecular dynamics and docking studies (Abad et al., 2021).
- Another study focused on the synthesis of novel 1,3,4-oxadiazole derivatives and their nucleoside analogs, which exhibited antioxidant and antitumor activities (Fadda et al., 2011).
Biological Sensing and Imaging
- Quinoline-derivatized fluoresceins, such as QZ1 and QZ2, have been developed for sensing biological Zn(II), demonstrating the utility of quinoline derivatives in biological imaging and sensing applications. These dyes offer a large dynamic range and selectivity for Zn(II) over other biologically relevant metal ions, providing tools for studying zinc's role in biological systems (Nolan et al., 2005).
Material Science and Catalysis
- Quinoline and benzo[d][1,3]dioxole derivatives have also found applications in material science and catalysis. For example, metal complexes and coordination polymers synthesized using quinoline-derivatized compounds have been studied for their structural characteristics and potential applications in gas sensing and fluorescence emission (Rad et al., 2016).
properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-quinolin-6-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-17(15-5-8-18-19(11-15)23-12-22-18)7-4-13-3-6-16-14(10-13)2-1-9-20-16/h1-11H,12H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJIXORFSDCNJI-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![2-Methyl-5-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2894181.png)
![1-(furan-2-ylmethyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2894187.png)




![3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide](/img/structure/B2894193.png)


![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2894197.png)
